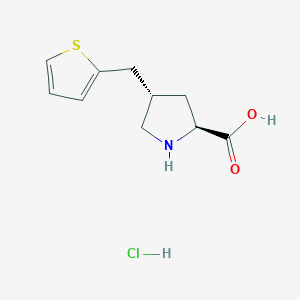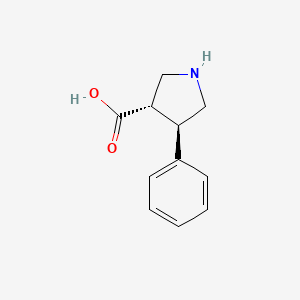![molecular formula C12H11N3 B1303086 5,6-ジヒドロベンゾ[h]キナゾリン-2-アミン CAS No. 66521-84-4](/img/structure/B1303086.png)
5,6-ジヒドロベンゾ[h]キナゾリン-2-アミン
概要
説明
5,6-Dihydrobenzo[h]quinazolin-2-amine is a useful research compound. Its molecular formula is C12H11N3 and its molecular weight is 197.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6-Dihydrobenzo[h]quinazolin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dihydrobenzo[h]quinazolin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗神経炎症効果
5,6-ジヒドロベンゾ[h]キナゾリン-2-アミン誘導体は、抗神経炎症効果を持つことが判明しています。 これらの化合物は、毒性評価と抗神経炎症活性のスクリーニングが行われました . 化合物17は、サイトカインTNF-αおよびIL-6の分泌を阻害することにより、潜在的な抗神経炎症活性を示すことが判明しました . これは、神経炎症関連疾患の治療のための潜在的な治療薬となる可能性があります .
神経変性疾患および神経疾患
この化合物は、さまざまな神経変性疾患および神経疾患の治療に関連付けられています。 これは、ミクログリア媒介神経炎症における役割によるものです .
3. 線維芽細胞増殖因子受容体(FGFR)チロシンキナーゼ阻害剤 5,6-ジヒドロベンゾ[h]キナゾリン-2-アミンは、線維芽細胞増殖因子受容体(FGFR)チロシンキナーゼ阻害剤としての活性を有することが明らかになっています . これは、FGFR関連疾患の治療における潜在的な応用を示唆しています。
結晶構造解析
5,6-ジヒドロベンゾ[h]キナゾリン-2-アミン誘導体の結晶構造が解析され、新規化合物の開発のための貴重な情報が得られました .
合成と構造活性相関
5,6-ジヒドロベンゾ[h]キナゾリン-2-アミン誘導体の合成と構造活性相関が研究されています . この情報は、新規薬物および治療法の開発に不可欠です。
将来の方向性
作用機序
Target of Action
The primary target of 5,6-Dihydrobenzo[h]quinazolin-2-amine is the microglia-mediated neuroinflammation process . Microglia are a type of glial cell located throughout the brain and spinal cord. They act as the first and main form of active immune defense in the central nervous system.
Mode of Action
The compound interacts with its targets by inhibiting the secretion of cytokines TNF-α and IL-6 . These cytokines play a crucial role in mediating inflammatory and immune responses. The inhibition of these cytokines can lead to a reduction in inflammation.
Biochemical Pathways
The compound affects the NF-κB pathway . This pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development. The compound blocks the activation and phosphorylation of IκBα and reduces the expression of NLRP3 inflammatory vesicle-associated proteins .
Pharmacokinetics
The compound’s anti-neuroinflammatory properties were evaluated, suggesting that it has sufficient bioavailability to exert its effects .
Result of Action
The compound’s action results in significant anti-neuroinflammatory activity. It has been demonstrated to be an excellent potential therapeutic agent for the treatment of neuroinflammation-related diseases .
生化学分析
Biochemical Properties
5,6-Dihydrobenzo[h]quinazolin-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways related to cell growth and differentiation . The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and thereby modulating downstream signaling pathways. Additionally, 5,6-Dihydrobenzo[h]quinazolin-2-amine has been reported to interact with other proteins involved in cellular phosphorylation and kinase activity .
Cellular Effects
The effects of 5,6-Dihydrobenzo[h]quinazolin-2-amine on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation by blocking FGFR signaling pathways . This inhibition leads to reduced cell growth and induces apoptosis in certain cancer cell lines. Furthermore, 5,6-Dihydrobenzo[h]quinazolin-2-amine influences cell signaling pathways, gene expression, and cellular metabolism by altering the activity of key enzymes and transcription factors involved in these processes .
Molecular Mechanism
At the molecular level, 5,6-Dihydrobenzo[h]quinazolin-2-amine exerts its effects through several mechanisms. It binds to the ATP-binding site of FGFRs, preventing ATP from accessing the site and thereby inhibiting the receptor’s kinase activity . This inhibition disrupts the phosphorylation of downstream signaling molecules, leading to altered cellular responses. Additionally, 5,6-Dihydrobenzo[h]quinazolin-2-amine may interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6-Dihydrobenzo[h]quinazolin-2-amine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with a melting point of 193-196°C . Over time, it has been observed to maintain its inhibitory effects on FGFRs and other target proteins, although prolonged exposure may lead to some degree of degradation. Long-term studies have shown that 5,6-Dihydrobenzo[h]quinazolin-2-amine can have sustained effects on cellular function, particularly in in vitro cancer models .
Dosage Effects in Animal Models
The effects of 5,6-Dihydrobenzo[h]quinazolin-2-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
5,6-Dihydrobenzo[h]quinazolin-2-amine is involved in several metabolic pathways, primarily those related to its role as a kinase inhibitor. It interacts with enzymes such as cytochrome P450s, which are involved in its metabolism and clearance from the body . The compound’s metabolism can influence its efficacy and toxicity, as metabolic byproducts may have different biological activities. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
Within cells and tissues, 5,6-Dihydrobenzo[h]quinazolin-2-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as FGFRs on the cell membrane. The compound’s distribution can affect its bioavailability and therapeutic efficacy, as well as its potential for off-target effects.
Subcellular Localization
The subcellular localization of 5,6-Dihydrobenzo[h]quinazolin-2-amine is influenced by its chemical properties and interactions with cellular components. It has been observed to localize primarily in the cytoplasm, where it can interact with FGFRs and other target proteins . Post-translational modifications and targeting signals may further direct the compound to specific subcellular compartments, enhancing its activity and specificity.
特性
IUPAC Name |
5,6-dihydrobenzo[h]quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-12-14-7-9-6-5-8-3-1-2-4-10(8)11(9)15-12/h1-4,7H,5-6H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTKXKYATFWBAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376980 | |
| Record name | 5,6-dihydrobenzo[h]quinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66521-84-4 | |
| Record name | 5,6-dihydrobenzo[h]quinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives interact with FGFR and what are the downstream effects of this interaction?
A: These compounds act as FGFR tyrosine kinase inhibitors, exhibiting a preference for the inactive form of the kinase. [] They are non-ATP competitive, meaning they don't directly compete with ATP for binding to the kinase. [] This interaction disrupts the FGFR signaling pathway, ultimately leading to inhibition of cell proliferation and tumor growth. []
Q2: What is the structure-activity relationship (SAR) observed for 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives as FGFR inhibitors?
A: Research indicates that incorporating specific hydrophobic motifs, often found in auto-inhibited protein kinases, into the 5,6-dihydrobenzo[h]quinazolin-2-amine scaffold can enhance their potency as FGFR inhibitors. [] The precise SAR is complex and depends on the specific substituents present on the core structure. Further research is ongoing to fully elucidate the relationship between specific structural modifications and their impact on activity, potency, and selectivity against different FGFR isoforms.
Q3: What in vitro and in vivo evidence supports the anti-tumor activity of 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives?
A: Studies have demonstrated that these compounds exhibit robust cellular pharmacodynamic inhibition of FGFR. [] In vitro, they demonstrate anti-proliferative effects in cells reliant on FGFR signaling. [] Furthermore, in vivo studies using appropriate xenograft models have shown significant anti-tumor activity. []
Q4: Are there any crystal structures available for 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives?
A: Yes, several crystal structures have been resolved for various derivatives, providing insights into their molecular geometry and potential interactions with target proteins. For example, the crystal structures of 9-(2-chloroethoxy)-4-(4-methoxy-3-(trifluoromethyl)phenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine [] and 9-bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine [] have been reported. This structural information is valuable for understanding the SAR and guiding further optimization of these inhibitors.
Q5: What are the potential applications of 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives beyond cancer treatment?
A: Research suggests potential applications in addressing neuroinflammatory conditions. [] For instance, some derivatives have demonstrated anti-neuroinflammatory effects in lipopolysaccharide-stimulated BV2 microglial cells. [] This finding highlights their potential therapeutic use in neurological disorders where neuroinflammation plays a key role.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1303005.png)




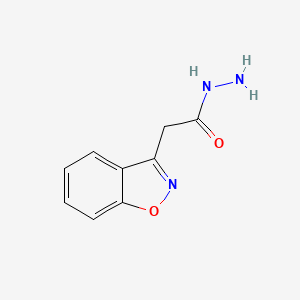
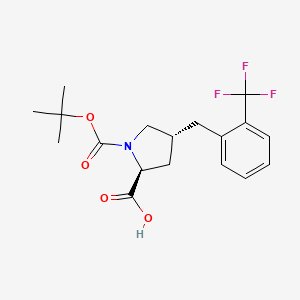
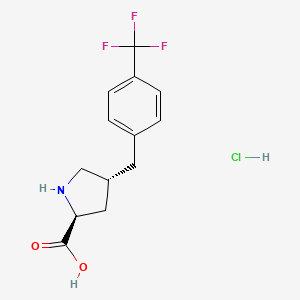


![(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B1303028.png)
![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1303029.png)
